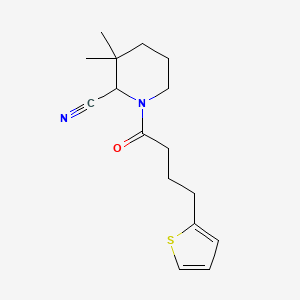![molecular formula C17H23Cl2NO4S B2588846 2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 2097894-08-9](/img/structure/B2588846.png)
2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate receptor antagonist. It was first synthesized in the late 1970s by scientists at Merck & Co. as part of a program to develop new drugs for the treatment of Alzheimer's disease. However, it was soon discovered that MK-801 had powerful analgesic and anesthetic properties, and it has since been widely used in scientific research to study the mechanisms of pain, memory, and learning.
Scientific Research Applications
Thermal, Optical, and Structural Studies
Compounds related to the title chemical, involving piperidine and dichlorophenyl groups, have been synthesized and characterized through spectroscopic techniques, X-ray diffraction studies, and theoretical calculations. For instance, a compound was studied for its thermal stability, revealing a stable structure in a specific temperature range. These studies provide insights into the design of materials with potential applications in materials science and chemistry (C. S. Karthik et al., 2021).
Photocatalytic Mineralization
Research has been conducted on the photocatalytic mineralization of compounds like diclofop-methyl, which shares a structural component (dichlorophenoxy) with the title compound. This process involves the degradation of organic pollutants under UV light, indicating potential environmental applications for similar chemicals in treating wastewater or removing environmental contaminants (L. G. Gomathi Devi & G. Krishnamurthy, 2009).
Catalysis and Chemical Reactions
Studies on catalysis and chemical reactions, including hydrodesulfurization and hydrodenitrogenation, involve complex organic molecules with functionalities similar to those in the title compound. These reactions are crucial for refining processes and the synthesis of clean fuels, showcasing the relevance of such compounds in industrial chemistry and catalysis (R. Prins et al., 2006).
Electrochemical Studies
The electrooxidation of dichlorophenols has been explored, shedding light on mechanisms that could be relevant for the electrochemical applications of related compounds. Such studies contribute to understanding the electrochemical behavior of chlorinated organic compounds, with implications for environmental monitoring and electrochemical synthesis (M. Ureta-Zañartu et al., 2002).
Fungicidal Activity
Research on compounds with chlorophenoxy and piperidinyl groups has shown fungicidal activity, suggesting potential applications in agriculture for the control of fungal diseases. Such studies underscore the importance of chemical synthesis and biological activity screening for the development of new agrochemicals (A. Kuzenkov & V. Zakharychev, 2009).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO4S/c1-12(2)11-25(22,23)14-4-3-7-20(9-14)17(21)10-24-16-6-5-13(18)8-15(16)19/h5-6,8,12,14H,3-4,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSXJFHSCMUQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


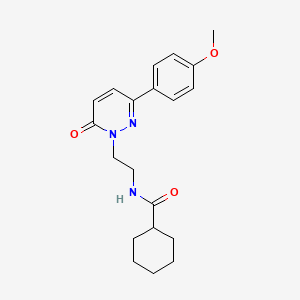
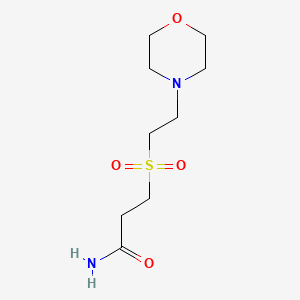
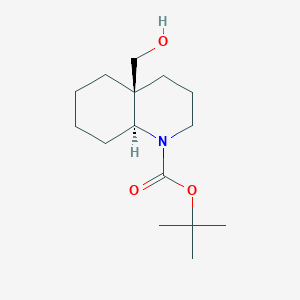
![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588767.png)
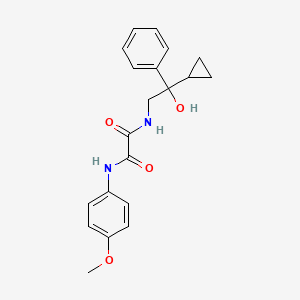
![(6-chloro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2588772.png)

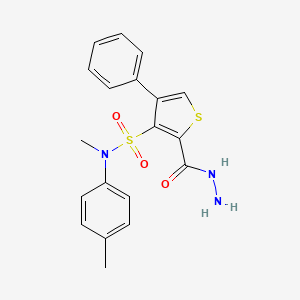
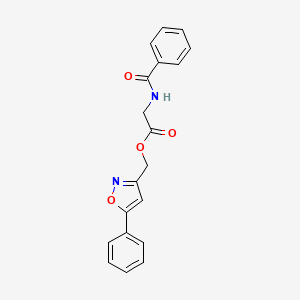
![N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2588779.png)
![2-Chloro-N-(1-hydroxyhex-4-yn-2-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B2588781.png)
![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2588785.png)
